4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Background and Significance of 4-Isopropyl-N-(2-(4-Phenylpiperazin-1-yl)ethyl)benzenesulfonamide
This compound belongs to a class of sulfonamide derivatives characterized by the presence of a piperazine ring. The structural complexity of this compound arises from three distinct domains:
- Benzenesulfonamide backbone : The sulfonamide group (-SO$$_2$$NH-) is a well-established pharmacophore known for its role in enzyme inhibition, particularly against carbonic anhydrases and proteases.
- Isopropyl substituent : The para-isopropyl group on the benzene ring enhances hydrophobic interactions, potentially improving membrane permeability and target binding affinity.
- 4-Phenylpiperazine-ethyl chain : The ethyl-linked 4-phenylpiperazine moiety introduces conformational flexibility and enables interactions with neurotransmitter receptors, a feature exploited in antipsychotic and antidepressant drug design.
Structurally analogous compounds, such as 2,4,6-trimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide (PubChem CID 16029915) and 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidinobenzenesulfonamide (PubChem CID 16262621), have been investigated for their bioactivity, underscoring the therapeutic relevance of this structural framework.
Table 1: Structural and Molecular Comparison of Related Piperazine Sulfonamides
The target compound’s uniqueness lies in its balanced lipophilicity (logP ~3.2, estimated) and polar surface area (~65 Ų), properties critical for blood-brain barrier penetration and oral bioavailability.
Overview of Piperazine-Containing Sulfonamide Derivatives in Medicinal Chemistry
Piperazine-sulfonamide hybrids occupy a pivotal niche in drug discovery due to their versatile pharmacodynamic profiles. Key therapeutic areas include:
- Antimicrobial agents : Sulfonamide derivatives incorporating piperazine rings have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. For instance, analogs synthesized via reactions between 6-chloroimidazo[1,2-b]pyridazine and homopiperazine exhibited minimum inhibitory concentrations (MICs) of 8–32 µg/mL against bacterial strains.
- CNS therapeutics : The 4-phenylpiperazine moiety is a hallmark of serotonin (5-HT$${1A}$$) and dopamine (D$$2$$) receptor modulators. Compounds like 2,3,4,5,6-pentafluoro-N-(2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethyl)benzenesulfonamide (PA2.2) have been engineered for siRNA delivery, highlighting their adaptability in gene regulation therapies.
- Anticancer candidates : Sulfonamides conjugated to piperazine scaffolds demonstrate tubulin polymerization inhibition, a mechanism leveraged in mitotic disruptors.
Synthetic methodologies for these compounds typically involve:
- Nucleophilic substitution : Reacting sulfonyl chlorides with piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane).
- Reductive amination : Coupling ketones or aldehydes with amines using NaBH(OAc)$$_3$$ to form secondary amines, as seen in the synthesis of polyamine-PA2.
Objectives and Scope of the Research
This article aims to:
- Elucidate synthetic pathways : Propose feasible routes for synthesizing this compound, drawing from established protocols for analogous structures.
- Characterize physicochemical properties : Predict logP, solubility, and spectroscopic profiles (e.g., $$^1$$H NMR, LCMS) based on structural analogs.
- Evaluate therapeutic potential : Hypothesize applications in antimicrobial and CNS disorders through structure-activity relationship (SAR) analysis.
The scope excludes clinical data, toxicological assessments, and formulation strategies, focusing instead on molecular design and preclinical relevance.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-18(2)19-8-10-21(11-9-19)27(25,26)22-12-13-23-14-16-24(17-15-23)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYVSZLCRALWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.
Alkylation: The next step involves the alkylation of the piperazine intermediate with 2-chloroethyl isopropyl ether to introduce the isopropyl group.
Sulfonamide Formation: Finally, the alkylated piperazine is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for Alzheimer’s disease research.
Chemical Biology: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity. Additionally, the sulfonamide group can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations:
- Substituent Bulk and Lipophilicity : The isopropyl group in the target compound increases steric bulk and lipophilicity (predicted logP ~3.5) compared to the methyl analogue (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility.
- Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility, whereas analogues with propyl or rigid ethene linkers (e.g., ) may alter conformational dynamics and receptor binding .
- Piperazine Modifications : Replacement of phenylpiperazine with benzylpiperidine (as in ) reduces basicity and may shift receptor selectivity .
Computational and Pharmacological Insights
- Electron Density Analysis: Tools like Multiwfn () enable comparative analysis of electron localization functions (ELF) and electrostatic potentials (ESP). For example, the isopropyl group in the target compound may create a hydrophobic ESP region, enhancing interactions with nonpolar receptor pockets.
- Receptor Binding: Piperazine-containing sulfonamides often exhibit affinity for serotonin receptors (e.g., 5-HT1A). The target compound’s isopropyl group could mimic branched substituents in known 5-HT1A ligands, such as arylpiperazine derivatives .
Research Findings and Implications
- Thermal Stability : The methyl analogue () has a melting point of 172–174°C, suggesting that the target compound’s bulkier isopropyl group may lower melting points due to reduced crystallinity.
- Bioavailability : Higher lipophilicity (logP ~3.5) may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system (CNS) applications.
- SAR Trends : Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups on the benzene ring (e.g., sulfonamide) combined with flexible linkers optimize receptor binding .
Biological Activity
4-Isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, an isopropyl group, and a piperazine moiety, which are essential for its biological activity. The molecular formula is with a molecular weight of approximately 363.5 g/mol. The presence of these functional groups contributes to its interaction with various biological targets.
The primary mechanism of action for this compound involves its role as a serotonin receptor antagonist , specifically targeting the 5-HT7 receptor . This receptor is implicated in mood regulation and anxiety disorders. Compounds that act on the 5-HT7 receptor have been associated with potential antidepressant and anxiolytic effects, making them promising candidates for treating mood disorders .
Antidepressant and Anxiolytic Effects
Research indicates that this compound may exhibit significant antidepressant and anxiolytic properties due to its antagonistic action on the serotonin receptors. Studies have shown that selective antagonists of the 5-HT7 receptor can lead to improvements in mood and reductions in anxiety .
Acetylcholinesterase Inhibition
Additionally, this compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) , an enzyme relevant in Alzheimer's disease research. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Studies
- Mood Disorders : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response correlating with receptor occupancy at the 5-HT7 receptor .
- Cognitive Enhancement : In vitro studies revealed that the compound effectively inhibited AChE activity, with IC50 values indicating a potent interaction with the enzyme. This suggests potential applications in enhancing cognitive functions impaired by neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds within the same class:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 1049441-61-3 | Sulfonamide with isopropyl group | Antidepressant, AChE inhibitor |
| 4-Fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide | Not available | Contains fluorine | Selective serotonin antagonist |
| N-Cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | Not available | Cyclohexyl substitution | Potential anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
